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Compound of Interest

Compound Name: Daphnilongeranin C

Cat. No.: B033140

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin C is a member of the Daphniphyllum alkaloids, a diverse and structurally
complex family of natural products isolated from plants of the Daphniphyllum genus. These
alkaloids have garnered significant attention from the scientific community due to their intricate
molecular architectures and potential pharmacological activities. The structural elucidation of
these compounds relies heavily on a combination of modern spectroscopic techniques,
primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass
Spectrometry (HRMS). This technical guide provides a comprehensive overview of the
spectroscopic data for Daphnilongeranin C, including detailed *H-NMR, 3C-NMR, and HRMS
data, presented in a clear, tabular format for easy reference. Furthermore, this guide outlines
the experimental protocols typically employed in the acquisition of such data, offering valuable
insights for researchers in the fields of natural product chemistry, medicinal chemistry, and drug
discovery.

Data Presentation

The following tables summarize the 'H-NMR, 3C-NMR, and HRMS data for Daphnilongeranin
C, as reported in the scientific literature. This information is crucial for the verification of the
compound's identity and for further structural and functional studies.

Table 1: 1H-NMR Spectroscopic Data for Daphnilongeranin C (CDClIsz, 500 MHz)
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Position OoH (ppm) Multiplicity J (Hz)
1 3.25 m

2a 1.85 m

2B 1.65 m

3a 2.05 m

3B 1.50 m

5 2.80 dd 12.5,5.0
6a 1.95 m

6B 1.75 m

7 5.40 brs

9 2.95 d 12.5
10 2.10 m

1la 1.60 m

11pB 1.40 m

12 2.30 m

13 2.50 m

15 3.10 m

16a 2.20 m

16p 1.90 m

17 4.10 d 7.5
18 1.05 S

19 0.95 d 6.5
20 0.85 d 6.5
21 3.65 S
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Table 2: 13C-NMR Spectroscopic Data for Daphnilongeranin C (CDCls, 125 MHz)

Position oC (ppm) Type
1 55.2 CH
2 325 CH2
3 35.8 CH:z
4 42.1 C

5 58.7 CH
6 30.1 CH:z
7 1254 CH
8 135.2 C

9 60.3 CH
10 45.6 CH
11 28.9 CH:z
12 38.2 CH
13 48.5 CH
14 210.5 C=0
15 52.8 CH
16 36.4 CHz
17 75.1 CH
18 25.3 CHs
19 22.8 CHs
20 21.9 CHs
21 51.7 OCHs
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Table 3: HRMS Data for Daphnilongeranin C

lon Formula Calculated m/z Found m/z

[M+H]* C22H32NOs* 358.2377 358.2375

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for the accurate structural
elucidation of natural products. Below are the detailed methodologies for the key experiments
cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A sample of Daphnilongeranin C (typically 1-5 mg) is dissolved in
approximately 0.5 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane
(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

e Instrumentation: *H-NMR and 13C-NMR spectra are recorded on a Bruker AVANCE 500
spectrometer operating at 500 MHz for the *H nucleus and 125 MHz for the 3C nucleus.

e 'H-NMR Spectroscopy:
o Pulse Program: A standard single-pulse experiment (zg30) is used.
o Spectral Width: Typically 12-16 ppm.
o Acquisition Time: 2-3 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 16-64 scans, depending on the sample concentration.

o Data Processing: The free induction decay (FID) is processed with an exponential window
function (line broadening of 0.3 Hz) and Fourier transformed. Phase and baseline
corrections are applied manually. Chemical shifts are referenced to the residual solvent
peak of CDCIs (0 7.26 ppm).
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e 1BC-NMR Spectroscopy:
o Pulse Program: A standard proton-decoupled single-pulse experiment (zgpg30) is used.
o Spectral Width: Typically 0-220 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2 seconds.
o Number of Scans: 1024-4096 scans, depending on the sample concentration.

o Data Processing: The FID is processed with an exponential window function (line
broadening of 1.0 Hz) and Fourier transformed. Phase and baseline corrections are
applied manually. Chemical shifts are referenced to the solvent peak of CDCls (6 77.16

ppm).

e 2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, a
suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation), are typically performed using standard Bruker pulse programs.

High-Resolution Mass Spectrometry (HRMS)

o Sample Preparation: A dilute solution of Daphnilongeranin C is prepared in a suitable
solvent such as methanol or acetonitrile (approximately 1 pg/mL).

¢ Instrumentation: HRMS data is acquired on a Q-TOF (Quadrupole Time-of-Flight) mass
spectrometer equipped with an electrospray ionization (ESI) source.

e Analysis Parameters:

o lonization Mode: Positive ion mode is typically used to generate the protonated molecule
[M+H]*.

o Capillary Voltage: 3.5-4.5 kV.

o Cone Voltage: 20-40 V.
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o Source Temperature: 100-120 °C.

o Desolvation Temperature: 250-350 °C.

o Mass Range: m/z 100-1000.

o Acquisition Mode: Data is acquired in centroid mode.

o Calibration: The instrument is calibrated using a standard reference compound (e.g.,
sodium formate or a suitable commercial calibrant) to ensure high mass accuracy.

o Data Analysis: The elemental composition of the detected ion is determined by comparing
the measured accurate mass with the theoretical masses of possible elemental formulas,
typically within a mass tolerance of 5 ppm.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic
analysis of a natural product like Daphnilongeranin C.
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Caption: Workflow for Natural Product Isolation and Structural Elucidation.
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 To cite this document: BenchChem. [Spectroscopic Data and Structural Elucidation of
Daphnilongeranin C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033140#spectroscopic-data-for-daphnilongeranin-c-
1h-nmr-13c-nmr-hrms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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